REACTION_CXSMILES
|
N1C(Cl)=NC(Cl)=NC=1Cl.[C:10]1([CH3:17])[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[CH:11]=1.[Al+3].[Cl-].[Cl-].[Cl-].C1(C=CC=C(O)C=1)O.[Cl:30][C:31]1[N:36]=[C:35]([C:37]2[CH:42]=[CH:41][C:40]([CH3:43])=[CH:39][C:38]=2[CH3:44])[N:34]=[C:33]([C:45]2[CH:50]=[CH:49][C:48]([CH3:51])=[CH:47][C:46]=2[CH3:52])[N:32]=1>ClC1C=CC=CC=1>[Cl:30][C:31]1[N:32]=[C:33]([C:45]2[CH:50]=[CH:49][C:48]([CH3:51])=[CH:47][C:46]=2[CH3:52])[N:34]=[C:35]([C:37]2[CH:42]=[CH:41][C:40]([CH3:43])=[CH:39][C:38]=2[CH3:44])[N:36]=1.[CH3:17][C:10]1[CH:11]=[C:12]([CH3:16])[CH:13]=[CH:14][C:15]=1[C:31]1[N:36]=[C:35]([C:37]2[CH:42]=[CH:41][C:40]([CH3:43])=[CH:39][C:38]=2[CH3:44])[N:34]=[C:33]([C:45]2[CH:50]=[CH:49][C:48]([CH3:51])=[CH:47][C:46]=2[CH3:52])[N:32]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |